![molecular formula C13H16BrN3O2 B15300856 tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring and a tert-butyl carbamate group attached to the nitrogen atom. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
The synthesis of tert-butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring using brominating agents such as N-bromosuccinimide (NBS).
Carbamate formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base to form the desired carbamate
Analyse Des Réactions Chimiques
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It may be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of tert-butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological context .
Comparaison Avec Des Composés Similaires
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate: Another carbamate compound with a different core structure.
tert-Butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate: A similar compound with the bromine atom at a different position on the imidazo[1,2-a]pyridine ring
Propriétés
Formule moléculaire |
C13H16BrN3O2 |
|---|---|
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
tert-butyl N-[(8-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-7-9-8-17-6-4-5-10(14)11(17)16-9/h4-6,8H,7H2,1-3H3,(H,15,18) |
Clé InChI |
VZJDDLGHDFKPBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CN2C=CC=C(C2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
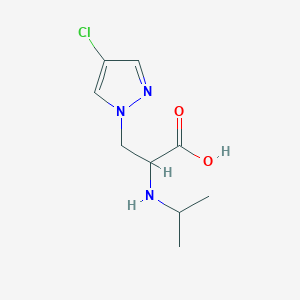
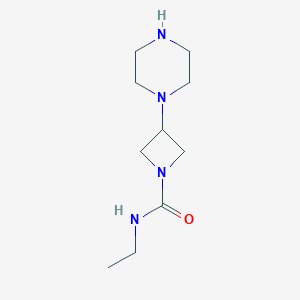
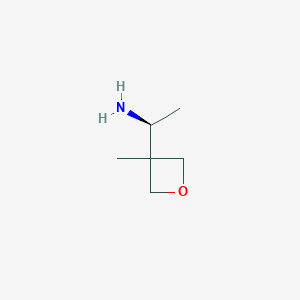
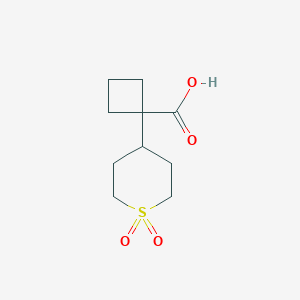
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)

![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
![1-({3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine hydrochloride](/img/structure/B15300830.png)
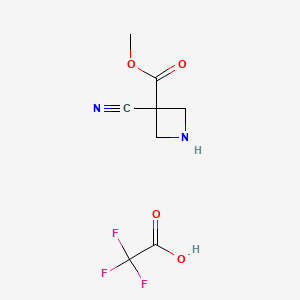
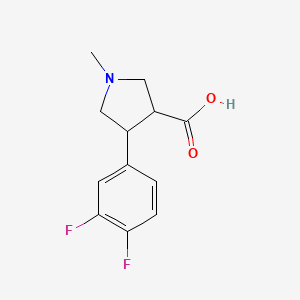
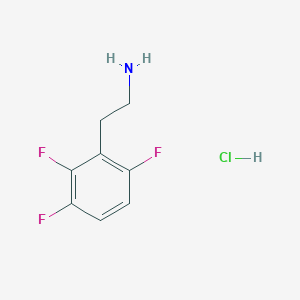
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
